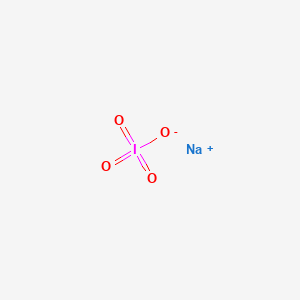

sodium;periodate

Description

BenchChem offers high-quality sodium;periodate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;periodate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWHASGSAFIOCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]I(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

INaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to Sodium Periodate: Core Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and applications of sodium periodate (NaIO₄) for researchers in the life sciences, particularly those engaged in drug development. This document provides a detailed overview of its chemical and physical characteristics, key chemical reactions, and established experimental protocols. Furthermore, it delves into the implications of sodium periodate treatment on cellular signaling pathways, a critical consideration for therapeutic development.

Fundamental Properties of Sodium Periodate

Sodium periodate, primarily in its meta-periodate form (NaIO₄), is an inorganic salt composed of a sodium cation and a periodate anion.[1] It is a powerful oxidizing agent widely utilized in organic and biochemistry for its ability to cleave vicinal diols.[2][3]

Physicochemical Properties

Quantitative data on the key physical and chemical properties of sodium metaperiodate are summarized in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | NaIO₄ | [4][5] |

| Molecular Weight | 213.89 g/mol | [4][6][7] |

| Appearance | White crystalline powder | [1][4][8][9] |

| Density | 3.865 g/cm³ | [1][6] |

| Melting Point | 300 °C (decomposes) | [1][6][10][11] |

| Solubility in Water | 80 g/L at 20 °C; 91 g/L | [5][6][10] |

| Solubility in other solvents | Soluble in acids like sulfuric, nitric, and acetic acid. | [10][12] |

| pH (0.5 M in H₂O) | 3.5 - 5.5 | [3][5] |

| CAS Number | 7790-28-5 | [4][5][6] |

Molecular Structure

Sodium metaperiodate (NaIO₄) crystallizes in a tetragonal system. The periodate anion (IO₄⁻) has a tetrahedral geometry, with the iodine atom at the center.[1][12]

Key Chemical Reactions in a Research Context

The utility of sodium periodate in research stems primarily from its ability to mediate specific oxidative cleavage reactions.

Malaprade Reaction: Cleavage of Vicinal Diols

The Malaprade reaction is the cornerstone of sodium periodate chemistry in a biological context. It involves the oxidative cleavage of the carbon-carbon bond of a vicinal diol (a 1,2-diol) to yield two carbonyl groups (aldehydes or ketones).[8][11] This reaction is highly specific for cis-diols and proceeds through a cyclic periodate ester intermediate.[13]

The reaction is fundamental for:

-

Structural elucidation of carbohydrates: By breaking down complex polysaccharides into smaller, identifiable fragments.

-

Generation of reactive aldehydes: These aldehydes can then be used for bioconjugation, such as linking drugs, fluorescent labels, or other molecules to glycoproteins or polysaccharides.[2]

Figure 1: Simplified workflow of the Malaprade reaction.

Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation is a two-step process that cleaves a carbon-carbon double bond in an olefin to produce two aldehyde or ketone units.[1][10] It first uses osmium tetroxide (OsO₄) to create a vicinal diol, which is then cleaved by sodium periodate in a Malaprade-type reaction.[1][13] A key advantage is that the periodate also regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.[1]

Experimental Protocols for Researchers

The following sections provide detailed methodologies for common applications of sodium periodate in a research setting.

Oxidation of Glycoproteins for Bioconjugation

This protocol is widely used for labeling antibodies, for creating antibody-drug conjugates (ADCs), and for immobilizing glycoproteins.[14] The oxidation of carbohydrate moieties on glycoproteins generates reactive aldehyde groups that can be targeted for conjugation, often preserving the protein's biological activity.[2]

Materials:

-

Glycoprotein (e.g., antibody) solution (0.5-10 mg/mL)

-

Sodium periodate (NaIO₄)

-

Oxidation Buffer: 0.1 M sodium acetate, pH 5.5[2]

-

Quenching Solution: Ethylene glycol or sodium bisulfite

-

Desalting column or dialysis cassette

Protocol for General Sugar Oxidation (e.g., for ADCs):

-

Prepare a fresh 20 mM solution of sodium periodate in Oxidation Buffer. This solution is light-sensitive and should be protected from light.[2]

-

To your glycoprotein solution, add an equal volume of the 20 mM sodium periodate solution to achieve a final concentration of 10 mM NaIO₄.[2][6]

-

Incubate the reaction for 30 minutes at room temperature, protected from light.[2]

-

Quench the reaction by adding a quenching solution. For example, add ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.

-

Remove excess periodate and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4). The oxidized glycoprotein is now ready for conjugation.

Protocol for Sialic Acid-Specific Oxidation: For more targeted oxidation of terminal sialic acid residues, a lower concentration of sodium periodate is used.

-

Prepare a 2 mM solution of sodium periodate in Oxidation Buffer.

-

Add the 2 mM NaIO₄ solution to the glycoprotein to a final concentration of 1 mM.[2][6]

-

Incubate for 30 minutes on ice or at 4°C, protected from light.[15]

-

Quench and purify the oxidized glycoprotein as described above.

Figure 2: General workflow for glycoprotein oxidation.

3'-End Labeling of RNA for Sequencing and Analysis

Sodium periodate is used to specifically oxidize the 3'-terminal ribose of an RNA molecule, which contains a vicinal diol. This creates a reactive dialdehyde that can be conjugated to a fluorescent dye, biotin, or other labels for downstream applications like sequencing or hybridization assays.[7][8]

Materials:

-

RNA sample (e.g., 5 µg)

-

Sodium periodate (NaIO₄)

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.0

-

Quenching Solution: 100 mM sodium bisulfite or ethylene glycol

-

Aldehyde-reactive probe (e.g., hydrazide- or aminooxy-functionalized dye)

-

Ethanol and salt for precipitation

Protocol:

-

Dissolve the RNA in RNase-free water.

-

Add an equal volume of 2X Labeling Buffer.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

-

Incubate the reaction for 30-90 minutes at room temperature in the dark.[8]

-

Quench the reaction by adding the quenching solution and incubating for 15 minutes at room temperature.[8]

-

Add the aldehyde-reactive probe (typically in a molar excess) and incubate for 2-4 hours at room temperature or overnight at 4°C.[8]

-

Precipitate the labeled RNA using ethanol and a salt (e.g., sodium acetate or lithium chloride) to remove unreacted probe.[8]

-

Wash the RNA pellet with 70% ethanol and resuspend in a suitable buffer.

Impact on Cellular Signaling Pathways

The use of sodium periodate on living cells, primarily through the oxidation of cell surface glycoproteins, can trigger various cellular responses and modulate signaling pathways. This is a critical consideration for researchers in drug development, as these off-target effects can influence experimental outcomes and the therapeutic potential of bioconjugates.

Mitogenic Stimulation and Lymphocyte Activation

Sodium periodate treatment of lymphocytes acts as a mitogen, inducing cell proliferation.[16][17] This effect is dependent on the formation of aldehyde groups on cell surface glycoproteins, particularly on sialic acid residues.[5][18] The oxidized cell surface can lead to:

-

T-cell activation: Periodate-treated T-cells undergo a proliferative response in the presence of Ia+ accessory cells.[16] This interaction appears to be required for the induction of Interleukin-1 (IL-1) synthesis by the accessory cells, which in turn promotes T-cell proliferation.[16]

-

Enhanced cytotoxicity: In vitro treatment of human peripheral blood lymphocytes with sodium periodate augments their cytotoxicity against cancer cells.[1] This enhanced killing capacity is associated with an increase in effector-to-target cell binding.[1]

References

- 1. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]

- 5. Effects of sodium periodate modification of lymphocytes on the sensitization and lytic phases of T cell-mediated lympholysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Specific labeling of RNA [biosyn.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Sodium iodate influences the apoptosis, proliferation and differentiation potential of radial glial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 15. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium periodate-induced T cell mitogenesis: an analysis of the requirement for Ia and IL 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

synthesis and purification of sodium periodate for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Periodate

Introduction

Sodium periodate is a powerful and versatile oxidizing agent widely employed in research, drug development, and various industrial processes. It is an inorganic salt composed of a sodium cation (Na⁺) and a periodate anion (IO₄⁻ or related forms).[1] Sodium periodate typically exists in two main forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate (e.g., Na₂H₃IO₆, trisodium dihydrogen periodate), both of which are useful oxidizing agents.

In organic and medicinal chemistry, its most notable application is the oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes or ketones, a reaction known as the Malaprade reaction.[1] This specific reactivity is crucial for modifying carbohydrates, selectively labeling the 3'-ends of RNA, conjugating antibodies to glycoproteins, and probing cell-surface polysaccharides.[1][2] While commercially available, the ability to synthesize and purify sodium periodate in the laboratory provides researchers with a cost-effective source of this essential reagent and ensures its purity for sensitive applications.

This guide provides detailed technical information on the common laboratory synthesis methods, purification protocols, and analytical techniques for assessing the purity of sodium periodate.

Forms and Properties of Sodium Periodate

Sodium periodate can refer to two primary compounds, the properties of which are summarized below. The choice of synthesis method often determines which form is initially produced.

| Property | Sodium Metaperiodate | Sodium Orthoperiodate (Trisodium Dihydrogen Periodate) |

| Chemical Formula | NaIO₄ | Na₂H₃IO₆ |

| Molar Mass | 213.89 g/mol [1] | 293.89 g/mol |

| Appearance | White crystalline powder[1] | White crystalline powder[3] |

| Crystal Structure | Tetragonal[2] | Orthorhombic[2] |

| Density | 3.865 g/cm³[2] | 3.210 g/cm³ |

| Melting Point | 300 °C (decomposes)[2] | 175 °C (decomposes) |

| Solubility in Water | 91 g/L (25 °C)[2] | Lower solubility than NaIO₄ |

Synthesis of Sodium Periodate

Several methods exist for the laboratory preparation of sodium periodate. The most common approaches involve the oxidation of iodine-containing precursors like sodium iodide (NaI) or sodium iodate (NaIO₃) in an alkaline medium. The initial product is often the less soluble trisodium dihydrogen periodate (Na₂H₃IO₆), which can then be converted to sodium metaperiodate (NaIO₄).

Overview of Synthesis Pathways

The following diagram illustrates the common chemical pathways for synthesizing the different forms of sodium periodate.

Caption: Interconversion pathways for sodium periodate synthesis.

Experimental Protocol 1: Synthesis from Sodium Iodide via Chlorine Oxidation

This method is effective for converting readily available sodium iodide directly to sodium orthoperiodate (Na₂H₃IO₆). The process involves bubbling chlorine gas through a hot, alkaline solution of sodium iodide.[4][5]

Reaction: NaI + 3 Cl₂ + 8 NaOH → Na₂H₃IO₆ + 6 NaCl + 2 H₂O

Materials and Equipment:

-

Sodium iodide (NaI)

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂) source (e.g., from HCl and MnO₂ or trichloroisocyanuric acid)

-

Distilled water

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Gas dispersion tube

-

Condenser

-

Gas trap/scrubber (containing NaOH solution)

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Prepare Alkaline Solution: In the three-neck flask, carefully dissolve 50 g of sodium hydroxide in 220 mL of distilled water with stirring. Caution: This process is highly exothermic. Allow the solution to cool slightly.[4]

-

Dissolve Sodium Iodide: To the warm sodium hydroxide solution, add your starting quantity of sodium iodide (e.g., 0.1 moles, ~15g) and stir until fully dissolved.

-

Set up Apparatus: Equip the flask with a heating mantle, magnetic stir bar, a gas dispersion tube connected to the chlorine source, and a condenser. The condenser outlet should be connected to a gas scrubber to neutralize excess chlorine.

-

Reaction: Heat the solution to a near-boil (90-95 °C). Begin bubbling a steady stream of chlorine gas through the hot solution with vigorous stirring.[4]

-

Precipitation: Continue the chlorine addition. The solution may turn yellow or brown initially. After a period (which can be over an hour depending on the chlorine flow rate), a white precipitate of sodium orthoperiodate (Na₂H₃IO₆) will begin to form.[4] The formation can be rapid once it starts.[4]

-

Completion: Continue bubbling chlorine for another 15-20 minutes after the precipitate appears to ensure complete reaction.

-

Isolation: Turn off the heat and chlorine gas. Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

-

Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several small portions of ice-cold distilled water to remove soluble impurities, primarily sodium chloride (NaCl).[4]

-

Drying: Dry the product thoroughly, either on the filter pump or in a desiccator. A yield of around 75-88% can be expected.[4][5]

Experimental Protocol 2: Conversion of Orthoperiodate to Metaperiodate

Sodium orthoperiodate (Na₂H₃IO₆) can be readily converted to the more commonly used sodium metaperiodate (NaIO₄) by dehydration with nitric acid.[2][6]

Reaction: Na₂H₃IO₆ + 2 HNO₃ → NaIO₄ + 2 NaNO₃ + 2 H₂O

Materials and Equipment:

-

Sodium orthoperiodate (Na₂H₃IO₆) from Protocol 1

-

Concentrated nitric acid (HNO₃)

-

Beaker or evaporating dish

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Ethanol (for washing)

Procedure:

-

Acidification: Place the synthesized Na₂H₃IO₆ into a beaker. For each mole of Na₂H₃IO₆, slowly add at least two molar equivalents of nitric acid while stirring.[3] The reaction can be performed in an aqueous slurry.

-

Heating: Gently heat the mixture to between 80-100 °C with constant stirring.[6] The solid will dissolve as it reacts to form the more soluble sodium metaperiodate and sodium nitrate.[3]

-

Crystallization: Concentrate the solution by boiling until crystallization begins.

-

Cooling: Remove the solution from heat and allow it to cool slowly to room temperature, then cool in an ice bath to maximize the crystallization of NaIO₄.

-

Isolation and Washing: Collect the NaIO₄ crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual nitric acid and sodium nitrate.

-

Drying: Dry the purified sodium metaperiodate in a desiccator or a vacuum oven at a low temperature.

Purification

The primary impurity in the synthesis from iodide or iodate is sodium chloride, which is highly soluble in water. Purification is typically straightforward.

-

Washing: As described in the protocols, washing the crude Na₂H₃IO₆ precipitate with ice-cold water is highly effective at removing soluble chloride and unreacted starting materials.[4]

-

Recrystallization: For very high purity NaIO₄, recrystallization from hot water can be performed. Due to its moderate solubility, this requires careful control of solvent volumes to avoid significant loss of product.

The general workflow for synthesis and purification is outlined below.

Caption: General workflow for sodium periodate synthesis and purification.

Purity Analysis: Iodometric Titration

The purity of the final sodium periodate product can be accurately determined by iodometric titration, which measures its oxidizing capacity. This is the standard method recommended by ACS Reagent Chemicals.[7][8]

Principle: Periodate (I⁺⁷) oxidizes excess iodide (I⁻) in an acidic solution to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Reactions:

-

IO₄⁻ + 7 I⁻ + 8 H⁺ → 4 I₂ + 4 H₂O

-

I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

Protocol for Assay of Sodium Metaperiodate (NaIO₄)

| Parameter | Specification |

| Titrant | 0.1 N Sodium Thiosulfate (Na₂S₂O₃) |

| Indicator | Starch Solution (3 mL) |

| Endpoint | Disappearance of the blue starch-iodine complex |

| Stoichiometry | 1 mL of 0.1 N Na₂S₂O₃ = 0.002674 g of NaIO₄[7] |

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the dried sodium periodate, dissolve it in distilled water, and quantitatively transfer it to a 500 mL volumetric flask. Dilute to the mark with water and mix thoroughly.[7]

-

Reaction: Pipette a 50.0 mL aliquot of the sample solution into a glass-stoppered flask. Add 10 g of potassium iodide (KI) and 10 mL of a cooled 1:5 sulfuric acid solution.[7]

-

Incubation: Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 5 minutes.[7]

-

Dilution: Add 100 mL of cold distilled water.[7]

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. As the solution turns pale yellow, add 3 mL of starch indicator solution, which will produce a deep blue color. Continue titrating dropwise until the blue color disappears completely.[7]

-

Blank Correction: Perform a blank titration using the same procedure without the periodate sample and subtract this volume from the sample titration volume.[7]

-

Calculation: Assay (%) = (V_sample - V_blank) × N_thiosulfate × 2.674 / (W_sample × (50/500)) Where:

-

V is the volume of titrant in mL

-

N_thiosulfate is the normality of the sodium thiosulfate solution

-

W_sample is the initial weight of the NaIO₄ sample in grams

-

An assay between 99.8% and 100.3% meets ACS reagent grade specifications.[7]

Safety, Handling, and Storage

Sodium periodate is a strong oxidizing agent and requires careful handling.

-

Hazards: May cause fire or explosion; strong oxidizer.[9] Causes severe skin burns and eye damage.[9]

-

Handling: Handle in a well-ventilated area.[10] Avoid creating dust.[11] Keep away from heat, sparks, open flames, and combustible materials.[9][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from combustible materials.[12] The container may be light-sensitive.[13]

References

- 1. atamankimya.com [atamankimya.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. CN102583252B - Method for producing sodium periodate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Sciencemadness Discussion Board - Periodate accessible for home chemists! - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. carlroth.com [carlroth.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Sodium Periodate Oxidation of Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidative cleavage of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the transformation of complex molecules and the construction of valuable chemical architectures. Among the repertoire of reagents available for this purpose, sodium periodate (NaIO₄) holds a prominent position for its remarkable ability to cleave vicinal diols (1,2-diols) to form aldehydes and ketones. This reaction, known as the Malaprade oxidation, is widely employed in carbohydrate chemistry, glycoprotein analysis, and the synthesis of pharmaceuticals and other fine chemicals due to its high selectivity, mild reaction conditions, and generally high yields.[1][2]

This technical guide provides a comprehensive overview of the mechanism of sodium periodate oxidation of vicinal diols, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Oxidation

The widely accepted mechanism for the sodium periodate oxidation of vicinal diols proceeds through the formation of a cyclic periodate ester intermediate.[3][4] This process can be broken down into two primary stages:

-

Formation of the Cyclic Periodate Ester: The reaction is initiated by the nucleophilic attack of the hydroxyl groups of the vicinal diol on the electrophilic iodine atom of the periodate ion (IO₄⁻). This forms a five-membered cyclic periodate ester. The formation of this intermediate is a crucial step and is highly dependent on the stereochemical arrangement of the diol. For the reaction to proceed efficiently, the hydroxyl groups must be able to adopt a cis or gauche conformation, which allows for the formation of the cyclic ester. Trans-diols, particularly those in rigid cyclic systems, react much more slowly or not at all.[3]

-

Decomposition of the Cyclic Ester: The cyclic periodate ester is unstable and undergoes a concerted fragmentation. This involves the cleavage of the carbon-carbon bond of the original diol and the reduction of iodine(VII) to iodine(V) in the form of iodate (IO₃⁻). The driving force for this step is the formation of two stable carbonyl groups (aldehydes or ketones).[4]

The overall reaction can be summarized as follows:

R¹R²C(OH)-C(OH)R³R⁴ + NaIO₄ → R¹R²C=O + R³R⁴C=O + NaIO₃ + H₂O

The nature of the carbonyl products depends on the substitution pattern of the original diol. Primary alcohols yield formaldehyde, secondary alcohols give other aldehydes, and tertiary alcohols produce ketones.[3]

dot

Caption: The reaction mechanism involves the formation of a cyclic periodate ester intermediate from the vicinal diol and sodium periodate, which then decomposes to the final carbonyl products and sodium iodate.

Quantitative Data

The rate and yield of the sodium periodate oxidation of vicinal diols are influenced by several factors, including the structure of the diol, pH, temperature, and solvent. The following table summarizes quantitative data for the oxidation of some common vicinal diols.

| Vicinal Diol | Reaction Conditions | Rate Constant (k) | Yield (%) | Reference(s) |

| Ethylene Glycol | pH 4.5, 25°C | 1.3 x 10⁻² M⁻¹s⁻¹ | >95 | [5] |

| 1,2-Propanediol | pH 1.08, 25°C | - | High | [6][7] |

| 1,2-Propanediol | pH 5.4, 25°C | - | High | [6][7] |

| Glycerol | Acidic solution | - | Quantitative | [8][9][10] |

| cis-1,2-Cyclohexanediol | Aqueous solution | Fast | High | [3] |

| trans-1,2-Cyclohexanediol | Aqueous solution | Very slow | Low | [3] |

| Pinacol | pH 1.0-1.5, 25°C | Rate maximum | High | [6] |

Note: Rate constants and yields can vary significantly based on the specific experimental setup. The data presented here are for comparative purposes. The reaction with glycerol is often used for quantitative analysis due to its stoichiometric consumption of periodate.[9][10]

Experimental Protocols

The following is a general, representative protocol for the sodium periodate oxidation of a vicinal diol. This procedure can be adapted for various substrates with appropriate modifications to the reaction time, temperature, and workup procedure.

Materials:

-

Vicinal diol (e.g., 1,2-propanediol)

-

Sodium periodate (NaIO₄)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolution of the Diol: In a round-bottom flask equipped with a magnetic stir bar, dissolve the vicinal diol (1.0 equivalent) in deionized water to a concentration of approximately 0.1-0.5 M.

-

Addition of Sodium Periodate: To the stirred solution, add sodium periodate (1.1 equivalents) portion-wise at room temperature. The reaction is often exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours at room temperature.

-

Workup:

-

Once the reaction is complete, quench any excess periodate by adding a small amount of ethylene glycol and stirring for 10-15 minutes.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation of Products: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude carbonyl product(s).

-

Purification: The crude product can be purified by distillation or chromatography as needed.

dot

Caption: A typical experimental workflow for the sodium periodate oxidation of a vicinal diol, from reaction setup to product purification.

Conclusion

The sodium periodate oxidation of vicinal diols is a powerful and versatile tool in organic synthesis. Its high selectivity for 1,2-diols, coupled with mild reaction conditions and predictable outcomes, makes it an invaluable method for researchers and professionals in drug development and other areas of chemical science. A thorough understanding of its mechanism, the factors influencing its rate and yield, and the appropriate experimental procedures are essential for its successful application. This guide provides a foundational understanding of these aspects to aid in the effective utilization of this important chemical transformation.

References

- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 2. scite.ai [scite.ai]

- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. THE KINETICS OF THE PERIODATE OXIDATION OF ETHYLENE GLYCOL AND A SERIES OF METHYLATED ETHYLENE GLYCOLS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of the periodate oxidation of glycerol and related compounds, and application toward determination of serum triglyceride concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.aocs.org [library.aocs.org]

- 10. Glycerol, Sodium Periodate Oxidation Method [library.aocs.org]

A Technical Guide to the Periodate Cleavage of Carbohydrates: Theoretical Basis and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underpinning the periodate cleavage of carbohydrates, a foundational reaction in carbohydrate chemistry. The content delves into the reaction mechanism, stoichiometry, and factors influencing its efficiency. Furthermore, it presents structured quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate a deeper understanding and practical application of this technique in research and development settings.

Theoretical Basis: The Malaprade Reaction

The oxidative cleavage of vicinal diols (1,2-diols) in carbohydrates by periodate is known as the Malaprade reaction, first reported by Léon Malaprade in 1928.[1][2] This reaction has become an invaluable tool for the structural elucidation of carbohydrates due to its high specificity for adjacent hydroxyl groups.[3][4][5]

1.1. Reaction Mechanism

The widely accepted mechanism for the Malaprade reaction involves the formation of a cyclic periodate ester intermediate.[4][5][6] The reaction proceeds as follows:

-

Formation of the Cyclic Intermediate: The vicinal diols of the carbohydrate react with periodic acid (HIO₄) or its salt (e.g., sodium periodate, NaIO₄) to form a cyclic diester of iodine(VII).[2][6] This is a reversible step.

-

Carbon-Carbon Bond Cleavage: The cyclic intermediate then undergoes a concerted electronic rearrangement, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.[6][7][8] This results in the formation of two carbonyl groups (aldehydes or ketones) and the reduction of periodate to iodate (IO₃⁻).

The overall reaction is an oxidative cleavage, where the carbohydrate is oxidized, and the periodate is reduced.

Figure 1: Generalized mechanism of the Malaprade reaction.

1.2. Stoichiometry and Reaction Products

The products of periodate cleavage depend on the structure of the starting carbohydrate. The following rules generally apply:

-

A primary alcohol (-CH₂OH) adjacent to another hydroxyl group is oxidized to formaldehyde (HCHO).[9]

-

A secondary alcohol (-CH(OH)-) is oxidized to formic acid (HCOOH).[9]

-

An aldehyde group (-CHO) adjacent to a hydroxyl group is also oxidized to formic acid.[9]

-

A ketone group (-C(O)-) adjacent to a hydroxyl group is oxidized to carbon dioxide (CO₂).[9]

-

A terminal primary alcohol adjacent to a carbonyl group will be oxidized to formaldehyde.[4]

For example, the complete oxidation of D-glucose consumes 5 moles of periodate and produces 5 moles of formic acid and 1 mole of formaldehyde.[1][3][4]

Quantitative Data

The rate and extent of periodate cleavage are influenced by several factors, including pH, temperature, and the stereochemistry of the carbohydrate.

2.1. Factors Influencing Reaction Kinetics

-

pH: The reaction rate is significantly influenced by the pH of the medium. Generally, the reaction proceeds faster under acidic conditions.[1] However, the optimal pH can vary depending on the specific carbohydrate being analyzed.[10] For some applications, neutral or slightly alkaline conditions are preferred to minimize side reactions.[10][11]

-

Temperature: An increase in temperature generally increases the reaction rate.[10][12] However, higher temperatures can also lead to non-specific oxidation and degradation of the carbohydrate.[12]

-

Stereochemistry: The stereochemical arrangement of the hydroxyl groups can affect the rate of reaction. cis-Diols tend to react faster than trans-diols due to the ease of forming the cyclic periodate ester.[1]

Table 1: Summary of Factors Affecting Periodate Oxidation of Cellulose

| Parameter | Condition | Effect on Degree of Oxidation | Reference |

| Periodate Concentration | 0.1 - 1.0 mol/L (at 25 °C) | Increased from 25.5% to 33% | [12] |

| Temperature | 25 - 55 °C (at 0.5 mol/L periodate) | Maximum of 44.5% at 55 °C | [12] |

Experimental Protocols

Precise and reproducible quantification of periodate cleavage is crucial for structural analysis. Below are generalized protocols for performing the reaction and analyzing the products.

3.1. General Protocol for Periodate Oxidation

This protocol outlines the basic steps for the periodate cleavage of a carbohydrate sample.

Figure 2: General experimental workflow for periodate cleavage.

3.2. Quantification of Periodate Consumption (Titration Method)

A common method to determine the extent of the reaction is to quantify the amount of periodate consumed.

-

Reaction Setup: Prepare a solution of the carbohydrate of known concentration. Add a standardized solution of sodium periodate in a molar excess. A blank solution with only the periodate solution should also be prepared.

-

Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 1-24 hours), depending on the carbohydrate and reaction conditions.

-

Quenching: Stop the reaction by adding an excess of a diol that reacts rapidly with periodate, such as ethylene glycol.

-

Titration:

-

Add an excess of potassium iodide (KI) to the solution. The remaining periodate will oxidize iodide to iodine (I₂).

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. The endpoint is the disappearance of the blue starch-iodine complex.

-

-

Calculation: The difference in the volume of thiosulfate solution required for the blank and the sample is proportional to the amount of periodate consumed by the carbohydrate.

3.3. Analysis of Reaction Products

The products of periodate oxidation, such as formaldehyde and formic acid, can be quantified to provide further structural information.

-

Formic Acid: Can be determined by titration with a standard base (e.g., NaOH).[10][11]

-

Formaldehyde: Can be quantified using colorimetric methods, such as the Nash reagent (acetylacetone method), or by polarography.[11][13]

-

Other Aldehydes and Ketones: Can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) after derivatization.

Applications in Drug Development and Research

The periodate cleavage of carbohydrates is a versatile technique with several applications:

-

Structural Elucidation: Determining the sequence and linkage of monosaccharides in oligosaccharides and polysaccharides.

-

Glycoprotein Analysis: Studying the carbohydrate moieties of glycoproteins.

-

Bioconjugation: The aldehyde groups generated by periodate oxidation can be used as reactive handles for the covalent attachment of drugs, probes, or other molecules to carbohydrates.

-

Biomaterial Modification: Modifying the properties of polysaccharide-based biomaterials for applications in tissue engineering and drug delivery.

Conclusion

The Malaprade reaction remains a cornerstone of carbohydrate analysis. A thorough understanding of its theoretical basis, coupled with carefully designed experimental protocols, allows researchers and drug development professionals to effectively utilize this powerful tool for the structural characterization and chemical modification of carbohydrates. The ability to precisely control the reaction conditions and accurately quantify the products is paramount to obtaining meaningful and reproducible results.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 3. Carbohydrates [www2.chemistry.msu.edu]

- 4. ijsr.net [ijsr.net]

- 5. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Periodate-Mediated Oxidation of Cellulose | MDPI [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium Periodate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for sodium periodate (NaIO₄) in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

Sodium periodate is an inorganic salt composed of a sodium cation and a periodate anion. It is a powerful oxidizing agent widely used in organic synthesis and life sciences research.

| Property | Data | References |

| Chemical Formula | NaIO₄ | [1] |

| Molecular Weight | 213.89 g/mol | [2] |

| Appearance | White crystalline powder or colorless crystals | [1] |

| Solubility | Soluble in water, sulfuric acid, nitric acid, and acetic acid | [3] |

| Melting Point | Decomposes at 300°C | [3] |

| Oral LD50 (rat) | 264 mg/kg | [2] |

Hazard Identification and Classification

Sodium periodate is classified as a hazardous substance and requires careful handling. The primary hazards are summarized below.

| Hazard Class | GHS Classification | Hazard Statement |

| Oxidizing Solids | Category 1 | H271: May cause fire or explosion; strong oxidizer.[4][5][6] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage.[4][5][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372/H373: Causes damage to organs (thyroid) through prolonged or repeated exposure.[4][5][6][8] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[5][6] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][7] |

Safe Handling and Storage

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[2][5] Inspect gloves before use.[2]

-

Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter (N100 or P3).[2][9]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[4][6] Wash hands thoroughly after handling.[9][12] Do not eat, drink, or smoke in the laboratory.[4][12]

Storage

-

Keep containers tightly closed to prevent moisture absorption as the substance is hygroscopic.[2][14]

-

Store away from combustible materials, reducing agents, powdered metals, organic materials, and sources of heat or ignition.[2][12][13]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15-30 minutes.[4] Remove contaminated clothing. Seek immediate medical attention. | [2][4][5] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6] |

Spill and Leak Procedures

-

Minor Spills: Evacuate the area.[2] Wear appropriate PPE.[2] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][15] Clean the spill area with a damp cloth.

Fire-Fighting Measures

-

Sodium periodate is a strong oxidizer and can intensify fires.[2]

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] For large fires, flooding quantities of water may be necessary.[15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Disposal Considerations

Dispose of sodium periodate and its containers in accordance with all applicable local, state, and federal regulations.[17] Do not allow the chemical to enter drains or the environment.[2][5]

Experimental Protocols and Workflows

Sodium periodate is a versatile reagent used in several key laboratory procedures. The following sections detail the methodologies for some of its common applications.

Oxidative Cleavage of Vicinal Diols

Sodium periodate is widely used for the oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes and ketones.[5][18] This reaction is fundamental in carbohydrate chemistry and organic synthesis.

Methodology:

-

Dissolution: Dissolve the diol-containing compound in a suitable solvent system, often a mixture of water and an organic solvent like ethanol or THF to ensure solubility.

-

Reaction: Add an aqueous solution of sodium periodate to the diol solution. The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the excess periodate can be quenched by adding ethylene glycol. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified by standard techniques such as column chromatography.

Workflow for Oxidative Cleavage of Vicinal Diols

Labeling of Glycoproteins via Sialic Acid Oxidation

A common application in glycobiology is the selective labeling of glycoproteins. By using a low concentration of sodium periodate, the cis-diol groups of terminal sialic acid residues can be selectively oxidized to aldehydes. These aldehydes can then be conjugated to molecules containing a hydrazide or an aminooxy group.[2][6]

Methodology:

-

Glycoprotein Preparation: Dissolve the glycoprotein (0.5-10 mg/mL) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).[2]

-

Periodate Solution Preparation: Immediately before use, prepare a fresh stock solution of sodium periodate (e.g., 20 mM) in the oxidation buffer.[2]

-

Oxidation Reaction: Protect the reaction from light. Add the sodium periodate stock solution to the glycoprotein solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature or on ice.[2][6]

-

Removal of Excess Periodate: Remove the excess sodium periodate by desalting or dialysis.[6]

-

Conjugation: The oxidized glycoprotein is now ready for conjugation with a hydrazide or aminooxy-functionalized molecule.

Workflow for Sialic Acid-Specific Glycoprotein Labeling

Selective Labeling of RNA 3'-ends

The 3'-terminal ribose of an RNA molecule contains a vicinal diol, which can be oxidized by sodium periodate to form a reactive dialdehyde. This allows for the specific labeling of the 3'-end of RNA, a technique that is not applicable to DNA, which lacks the 2'-hydroxyl group.[12][19]

Methodology:

-

RNA Dissolution: Dissolve the RNA in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.4).[19]

-

Oxidation: Add a solution of sodium periodate to a final concentration of around 10-30 mM. Incubate the reaction for 1 hour at room temperature in the dark.[14][19]

-

Purification: The oxidized RNA is recovered by ethanol precipitation to remove excess periodate.[14][19]

-

Conjugation: The resulting dialdehyde can be conjugated to an aldehyde-reactive probe, such as a molecule containing a hydrazide or an amino group, followed by reduction with sodium cyanoborohydride (NaCNBH₃) to form a stable bond.[19]

Workflow for 3'-End Labeling of RNA

Conclusion

Sodium periodate is an invaluable reagent in research and development, but its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical properties, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their work. The experimental workflows provided offer a foundation for its application in common laboratory techniques. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biorxiv.org [biorxiv.org]

- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of the oxidation of glucose by periodate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific labeling of RNA [biosyn.com]

- 13. stainsfile.com [stainsfile.com]

- 14. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium periodate [organic-chemistry.org]

- 16. Sodium periodate mediated oxidative transformations in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 17. biotium.com [biotium.com]

- 18. kumc.edu [kumc.edu]

- 19. researchgate.net [researchgate.net]

Spectroscopic Properties of Sodium Periodate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium periodate (NaIO₄) solutions, a critical reagent in various scientific and industrial applications, including drug development and manufacturing. Understanding the spectroscopic behavior of sodium periodate is essential for process monitoring, quality control, and mechanistic studies. This document details the ultraviolet-visible (UV-Vis), Raman, and Fourier-transform infrared (FTIR) spectroscopic characteristics of the various periodate species present in aqueous solutions, influenced by factors such as pH.

pH-Dependent Speciation of Periodate in Aqueous Solutions

In aqueous solutions, sodium periodate exists in a pH-dependent equilibrium between several species. The principal species are orthoperiodic acid (H₅IO₆), and its successive deprotonation products: H₄IO₆⁻, H₃IO₆²⁻, and the metaperiodate ion (IO₄⁻). The equilibrium between these species is fundamental to interpreting the spectroscopic data of sodium periodate solutions.

The speciation of periodate as a function of pH can be visualized as a series of equilibria. At very low pH, the fully protonated orthoperiodic acid (H₅IO₆) is the dominant species. As the pH increases, it undergoes successive deprotonations.

Caption: pH-dependent equilibrium of periodate species in aqueous solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of periodate solutions. The periodate ion (IO₄⁻) exhibits a strong absorbance in the ultraviolet region, which can be utilized for concentration determination.

Table 1: UV-Vis Absorption Maxima and Molar Absorptivity of Aqueous Periodate Species

| Periodate Species | Abbreviation | pH Range of Dominance | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |

| Metaperiodate | IO₄⁻ | Neutral to slightly acidic | ~221-222 | ~1000 |

| Dihydrogen orthoperiodate | H₄IO₆⁻ | Slightly acidic to neutral | ~222 | Not explicitly found |

| Monohydrogen orthoperiodate | H₃IO₆²⁻ | Alkaline | Not explicitly found | Not explicitly found |

Note: The molar absorptivity can vary with the specific pH and ionic strength of the solution.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular structure and bonding of the different periodate species in solution.

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for studying aqueous solutions of inorganic salts. The vibrational modes of the periodate ions are Raman active and can be used for identification and quantification.

Table 2: Raman Spectral Data of Aqueous Periodate Species

| Periodate Species | Vibrational Mode | Raman Shift (cm⁻¹) | Assignment |

| IO₄⁻ | ν₁(a₁) | ~795 | Symmetric I-O stretch |

| IO₄⁻ | ν₂(e) | ~260 | O-I-O bending |

| IO₄⁻ | ν₃(f₂) | ~850 | Asymmetric I-O stretch |

| IO₄⁻ | ν₄(f₂) | ~325 | O-I-O bending |

| H₅IO₆ | I-(OH) stretch | ~630 | - |

| H₅IO₆ | I=O stretch | ~780 | - |

Note: The exact positions of the Raman bands can be influenced by concentration, pH, and the presence of other ions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred FTIR technique for analyzing aqueous solutions due to the strong infrared absorption of water.

Table 3: Infrared (IR) Absorption Bands of Aqueous Periodate Species

| Periodate Species | Vibrational Mode | IR Absorption Band (cm⁻¹) | Assignment |

| IO₄⁻ | ν₃(f₂) | ~855 | Asymmetric I-O stretch |

| H₅IO₆ | I-O-H bend | ~1170 | - |

| H₅IO₆ | I=O stretch | ~780 | - |

Note: The IR spectra of aqueous solutions are often dominated by water absorption bands, making the identification of solute bands challenging.

Experimental Protocols

Preparation of Sodium Periodate Solutions

Objective: To prepare a standard aqueous solution of sodium periodate for spectroscopic analysis.

Materials:

-

Sodium periodate (NaIO₄), analytical grade

-

Deionized water

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh the desired mass of sodium periodate using an analytical balance.

-

Quantitatively transfer the weighed sodium periodate to a clean volumetric flask of the desired volume.

-

Add a portion of deionized water to the flask and swirl to dissolve the solid completely.

-

Once dissolved, dilute the solution to the calibration mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

For pH-dependent studies, adjust the pH of the solution using dilute solutions of a non-interfering acid (e.g., perchloric acid) or base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.

The Solubility of Sodium Periodate in Common Buffer Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sodium periodate (NaIO₄) in various buffer systems commonly used in scientific research and drug development. Understanding the solubility and stability of sodium periodate is critical for its effective use as an oxidizing agent, particularly in the modification of proteins, glycoproteins, and polysaccharides.

Introduction to Sodium Periodate in Research

Sodium periodate is a strong oxidizing agent widely employed for the selective cleavage of vicinal diols, a reaction fundamental to various biochemical applications.[1] Its utility spans from the oxidation of carbohydrate moieties on glycoproteins for labeling and conjugation to the synthesis of pharmaceutical intermediates.[2] The efficiency and specificity of these reactions are highly dependent on the reaction conditions, with the choice of buffer system playing a pivotal role. A buffer's composition, pH, and temperature can significantly influence the solubility and stability of sodium periodate, thereby impacting experimental outcomes.

Factors Influencing Sodium Periodate Solubility

The solubility of sodium periodate is not absolute and is influenced by several key factors:

-

Temperature: Generally, the solubility of salts like sodium periodate in water increases with temperature. However, for practical applications in biochemistry, which are often conducted at controlled room temperature or on ice, understanding solubility at these specific temperatures is crucial.

-

pH: The pH of the buffer system can affect the equilibrium of periodate species in solution. Studies have shown that the solubility of periodate decreases significantly under alkaline conditions.[3][4]

-

Buffer Composition: The ionic composition of the buffer is a critical determinant of sodium periodate solubility. As will be detailed, certain ions can lead to the precipitation of periodate, while the overall ionic strength of the buffer may also play a role.

-

Presence of Primary Amines and Sugars: Buffers containing primary amines, such as Tris, or those containing sugars should be avoided as they can react with and consume sodium periodate, competing with the intended oxidation reaction.[5]

Quantitative Solubility Data

| Buffer System | Temperature | Concentration of NaIO₄ | Observation | Reference |

| Phosphate-Buffered Saline (PBS) | 4°C | > 2 mM | Precipitation Observed | [6][7] |

| Isotonic Saline (0.9% NaCl) | 4°C | up to 5 mM | No Precipitation | [6] |

| Aqueous Solution (alkaline conditions) | 25°C | ~2.8 mM | Measured Solubility Limit | [3][4] |

| Water | 20°C | 80 g/L (~0.37 M) | General Solubility | |

| Water | 25°C | 91 g/L (~0.43 M) | General Solubility |

Buffer System Compatibility and Recommendations

Acetate Buffers

Sodium acetate buffers, typically at a pH of 5.5, are frequently recommended for the efficient oxidation of glycoproteins.[5] The slightly acidic conditions are considered optimal for the periodate-mediated cleavage of sialic acid residues. While specific solubility limits in acetate buffers are not well-documented, working concentrations of 10-20 mM are commonly used without reported issues of precipitation.[8]

Phosphate Buffers

Sodium phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are also utilized, particularly when a neutral pH is required. However, caution is warranted, especially at low temperatures.

Key Consideration: The presence of potassium ions should be strictly avoided in buffers intended for use with sodium periodate. Potassium periodate has very low solubility in water (approximately 8 mM at 0°C) and will readily precipitate, reducing the effective concentration of the oxidizing agent.[9] Therefore, sodium phosphate buffers are strongly preferred over potassium phosphate buffers .

As noted in the table above, even with sodium phosphate, the solubility of sodium periodate is significantly reduced at lower temperatures, with precipitation occurring at concentrations above 2 mM at 4°C.[6][7]

Borate Buffers

Borate buffers are often used in applications requiring a more alkaline pH. There is limited specific data on the solubility of sodium periodate in borate buffer. However, given that the solubility of periodate generally decreases in alkaline conditions, it is advisable to empirically determine the solubility for the specific concentration and pH of the borate buffer being used.[3][4]

Experimental Protocol for Determining Solubility

For researchers needing to determine the solubility of sodium periodate in a specific buffer system, the following equilibrium solubility assay protocol can be adapted.

Principle

This method involves creating a saturated solution of sodium periodate in the buffer of interest, allowing it to reach equilibrium, and then quantifying the concentration of dissolved periodate in the supernatant.

Materials

-

Sodium Periodate (analytical grade)

-

Buffer of interest (e.g., 0.1 M sodium acetate, pH 5.5)

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer or HPLC system

-

Reagents for periodate quantification (e.g., potassium iodide, starch indicator, sodium thiosulfate for titration, or a suitable chromogenic reagent for spectrophotometry)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid sodium periodate to a known volume of the desired buffer in a sealed container. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 4°C or 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: After equilibration, allow the suspension to settle. Carefully collect the supernatant. To ensure complete removal of undissolved solid, centrifuge the supernatant at high speed and then filter it through a 0.22 µm syringe filter.

-

Quantification of Dissolved Periodate: Accurately dilute the clear filtrate with the buffer. Quantify the concentration of periodate using a validated analytical method. A common method is iodometric titration, where periodate reacts with excess potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[1] Alternatively, spectrophotometric methods can be employed.

-

Calculation: Calculate the concentration of sodium periodate in the original saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.

Visualizing Workflows and Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: A flowchart of the experimental protocol for determining the solubility of sodium periodate.

Caption: A diagram illustrating the key factors that influence the solubility of sodium periodate.

Conclusion

The solubility of sodium periodate is a multifaceted issue that is critical to its successful application in research and development. While general solubility in water is high, its solubility in common buffer systems can be limited, particularly in phosphate buffers at low temperatures and in the presence of potassium ions. Acetate buffers at a slightly acidic pH are often a reliable choice for oxidation reactions. For applications requiring different buffer systems, it is highly recommended that researchers empirically determine the solubility of sodium periodate under their specific experimental conditions. The protocol and information provided in this guide serve as a valuable resource for optimizing the use of this versatile reagent.

References

- 1. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 2. Selective and sensitive determination of peptides using 3,4-dihydroxyphenylacetic acid as a fluorogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chesci.com [chesci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Approaches for Studying MicroRNA and Small Interfering RNA Methylation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Historical Cornerstone of Glycobiology and Nucleic Acid Research: A Technical Guide to Sodium Periodate Chemistry

For decades, the unassuming inorganic salt, sodium periodate (NaIO₄), has been a powerhouse in the biochemist's toolkit. Its remarkable ability to selectively cleave carbon-carbon bonds between vicinal diols—a reaction first described by Léon Malaprade in 1928—has been instrumental in unraveling the complex structures of carbohydrates and nucleic acids.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical applications of sodium periodate in biochemistry, complete with detailed experimental protocols and quantitative data to facilitate a deeper understanding of these foundational techniques.

The Malaprade Reaction: The Chemical Heart of Periodate's Utility

The cornerstone of sodium periodate's utility in biochemistry is the Malaprade reaction. This reaction involves the oxidative cleavage of a C-C bond in a 1,2-diol (a glycol), yielding two aldehyde or ketone groups.[1][2] The reaction proceeds through a cyclic periodate ester intermediate, and its specificity for vicinal diols made it an invaluable tool for the structural elucidation of molecules rich in these moieties, such as carbohydrates and ribonucleic acids.

Historical Applications in Glycobiology: From Stains to Structures

The abundance of vicinal diols in saccharide rings made sodium periodate a revolutionary tool in glycobiology. Its applications ranged from the simple staining of glycoproteins to the intricate determination of polysaccharide structures.

Periodic Acid-Schiff (PAS) Staining

One of the most enduring and widespread historical applications of sodium periodate is the Periodic Acid-Schiff (PAS) stain. This histochemical technique is used to detect polysaccharides such as glycogen, and mucosubstances in tissues.[3] The periodic acid oxidizes the vicinal diols in sugar residues to aldehydes, which then react with Schiff reagent to produce a characteristic purple-magenta color.[3]

Table 1: Quantitative Parameters for Periodic Acid-Schiff (PAS) Staining

| Parameter | Value | Reference |

| Periodic Acid Concentration | 0.5% - 1.0% (w/v) | [4] |

| Oxidation Time | 5 - 15 minutes | [4] |

| Schiff Reagent Incubation Time | 10 - 30 minutes | [4] |

| Temperature | Room Temperature | [4] |

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Oxidation: Immerse slides in a 0.5% aqueous solution of periodic acid for 5-15 minutes at room temperature.[4]

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff Reaction: Place the slides in Schiff reagent for 10-30 minutes at room temperature, until a magenta color develops.[4]

-

Washing: Wash the slides in running tap water for 5-10 minutes to develop the full color.[4]

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as hematoxylin, for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Structural Analysis of Polysaccharides

Historically, sodium periodate was a key reagent for determining the structure of polysaccharides. By quantifying the consumption of periodate and the production of formic acid and formaldehyde, researchers could deduce the types of glycosidic linkages and the degree of branching within a polysaccharide.

Table 2: Products of Periodate Oxidation of Monosaccharides

| Monosaccharide Unit | Periodate Consumed (moles) | Formic Acid Produced (moles) | Formaldehyde Produced (moles) |

| Terminal Aldose (e.g., Glucose) | 5 | 5 | 1 |

| Terminal Ketose (e.g., Fructose) | 4 | 3 | 2 |

| Non-terminal 1,4-linked Glucopyranose | 2 | 1 | 0 |

| Non-terminal 1,6-linked Glucopyranose | 2 | 1 | 0 |

| Branch point (1,4,6-linked) | 1 | 0 | 0 |

-

Oxidation: A known amount of the polysaccharide is dissolved in an aqueous solution of sodium periodate of a known concentration. The reaction is allowed to proceed in the dark at a controlled temperature (often 4°C to minimize over-oxidation) for a specific period (which could range from hours to days).

-

Quenching: The excess periodate is quenched by the addition of ethylene glycol.

-

Analysis of Products:

-

Periodate Consumption: The remaining periodate is determined by titration, typically with a standard solution of sodium thiosulfate after the addition of potassium iodide.

-

Formic Acid Production: The amount of formic acid produced is determined by titration with a standard base (e.g., NaOH).

-

Formaldehyde Production: Formaldehyde can be determined colorimetrically using a reagent such as chromotropic acid.

-

-

Interpretation: The molar ratios of periodate consumed and products formed are used to infer the structure of the polysaccharide.

Pioneering Applications in Nucleic Acid Research

The presence of a vicinal diol in the ribose sugar of RNA, and its absence in the deoxyribose of DNA, provided a unique chemical handle for sodium periodate to specifically target RNA. This selectivity was exploited in several historical biochemical techniques.

3'-End Labeling of RNA

Sodium periodate oxidation of the 3'-terminal ribose of an RNA molecule generates two aldehyde groups.[5] These aldehydes can then be reacted with a variety of molecules, such as fluorescent dyes or biotin hydrazide, for labeling and detection.[5] This method was crucial for studying RNA structure and function before the advent of modern molecular biology techniques.

Table 3: Typical Reaction Conditions for 3'-End Labeling of RNA

| Parameter | Value | Reference |

| RNA Concentration | 5 µM - 100 µM | [6] |

| Sodium Periodate Concentration | 10 mM - 50 mM | |

| pH | 5.0 - 6.0 | [6] |

| Temperature | 0°C - Room Temperature | |

| Reaction Time | 30 - 60 minutes |

-

Oxidation:

-

Dissolve the RNA sample in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.2).

-

Add a freshly prepared solution of sodium periodate to a final concentration of 10-50 mM.

-

Incubate the reaction mixture in the dark at 0°C to room temperature for 30-60 minutes.

-

-

Quenching: Quench the reaction by adding a final concentration of 10 mM ethylene glycol and incubating for 10 minutes at room temperature.

-

Removal of Excess Reagents: Remove excess periodate and ethylene glycol by ethanol precipitation or size-exclusion chromatography.

-

Labeling:

-

Resuspend the oxidized RNA in a suitable coupling buffer (e.g., 100 mM sodium acetate, pH 5.0).

-

Add the hydrazide-containing probe (e.g., biotin hydrazide, fluorescent hydrazide) to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification: Purify the labeled RNA from the excess probe by ethanol precipitation, size-exclusion chromatography, or polyacrylamide gel electrophoresis.

Conclusion

The historical applications of sodium periodate in biochemistry laid the groundwork for our modern understanding of glycobiology and nucleic acid chemistry. From the vibrant hues of the PAS stain revealing the distribution of carbohydrates in tissues to the precise cleavage of RNA for structural analysis, this simple yet powerful reagent has been at the forefront of biochemical discovery. While newer, more sophisticated techniques have emerged, the fundamental principles and applications of sodium periodate chemistry remain relevant and continue to be a valuable tool for researchers in various fields. Understanding these historical methods provides not only a fascinating glimpse into the evolution of biochemistry but also a solid foundation for innovation in the development of new analytical and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Histochemical detection of sialic acid residues using periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Specific labeling of RNA [biosyn.com]

- 5. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Sodium Periodate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity between sodium periodate (NaIO₄) and amino acids, the fundamental building blocks of proteins. Understanding these reactions is critical for professionals in biochemistry, drug development, and proteomics, as periodate-mediated oxidation is a powerful tool for protein modification, peptide cleavage, and glycan analysis. This document details the underlying mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and outlines the factors influencing reaction specificity.

Core Principles of Periodate Reactivity

Sodium periodate is a potent oxidizing agent renowned for its ability to cleave vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation.[1][2] This specificity extends to related structures, most notably 1,2-amino alcohols found in certain amino acids. The general principle involves the formation of a cyclic periodate ester intermediate, which then decomposes to yield two carbonyl compounds (aldehydes or ketones).[2]

While all α-amino acids can be oxidized by periodate, the rates and products vary significantly depending on the amino acid side chain, pH, and reaction conditions.[3][4] In general, oxidation proceeds more rapidly at an alkaline pH.[3][4] The most susceptible amino acids are those containing hydroxyl, sulfur, or reactive heterocyclic/aromatic groups.[3]

Reactivity with Specific Amino Acid Side Chains

The reactivity of sodium periodate is highly dependent on the functional group present in the amino acid's side chain.

Serine, threonine, and hydroxyproline are among the most rapidly and extensively oxidized amino acids.[3] The reaction with the 1,2-amino alcohol moiety present in an N-terminal serine or threonine residue is exceptionally rapid and specific, particularly at neutral pH.[5][6] This reaction cleaves the Cα-Cβ bond, converting the N-terminal residue into a glyoxylyl group (an α-oxo aldehyde), which is a versatile chemical handle for bioconjugation.[5][7] This high degree of specificity allows for site-directed labeling of peptides and proteins.[5]

Figure 1: Reaction pathway for the specific oxidation of an N-terminal serine residue.

Cysteine and methionine are highly susceptible to periodate oxidation.[3][8]

-

Cysteine: The thiol group (-SH) is readily oxidized to sulfonic acid (-SO₃H).[8][9]

-

Methionine: The thioether group (-S-CH₃) is oxidized to a sulfoxide (-SO-CH₃).[8][9][10]

These reactions are often considered side reactions in protocols targeting other residues, such as N-terminal serine.[6][11] However, the hypersensitivity of these residues can be exploited in specific analytical workflows. To prevent unwanted oxidation of these residues during targeted reactions, a minimal reaction time and controlled stoichiometry are crucial.[6] Furthermore, the development of hypersensitive cleavable linkers allows for periodate use at such low concentrations that co-oxidation of methionine and cysteine can be avoided entirely.[11][12]

Tryptophan, tyrosine, and histidine are also rapidly oxidized by periodate.[3][13]

-

Tryptophan: The indole ring is susceptible to oxidative cleavage. Periodate has been used for the specific cleavage of tryptophyl peptide bonds.[10][14]

-

Tyrosine: The phenol ring is reactive. A notable side reaction during periodate oxidation is the iodination of the tyrosine ring, forming iodotyrosine.[15][16] This modification can be detected by a characteristic mass shift in mass spectrometry analysis.[15][16]

-

Histidine: The imidazole ring is also readily oxidized.[3]

While the aforementioned amino acids are the most reactive, virtually all α-amino acids undergo oxidation by periodate, albeit at different rates.[4] The reaction typically involves the α-amino group and results in the corresponding aldehyde, with the release of ammonia and carbon dioxide.[17]

Summary of Reactivity and Experimental Data

The following table summarizes the reactivity of various amino acid residues with sodium periodate.

| Amino Acid Class | Representative Amino Acids | Reactivity with NaIO₄ | Products of Oxidation | Citation(s) |

| Hydroxy | Serine, Threonine | Very High (especially N-terminal) | α-Oxo aldehyde (N-terminal), other aldehydes | [3][5] |

| Sulfur-Containing | Cysteine, Methionine | Very High | Sulfonic acid (Cys), Sulfoxide (Met) | [8][9] |

| Aromatic | Tyrosine, Tryptophan | High | Ring oxidation, iodination (Tyr), ring cleavage (Trp) | [3][10][15] |

| Heterocyclic | Histidine, Proline, Hydroxyproline | High | Ring oxidation/cleavage | [3] |

| Aliphatic/Acidic/Basic | Glycine, Alanine, Aspartic Acid, etc. | Moderate to Low | Corresponding aldehyde, CO₂, NH₃ | [17] |

Experimental Protocols

Precise control over reaction conditions is essential for achieving desired outcomes.